![molecular formula C8H11AsO5 B14736467 [4-(2-Hydroxyethoxy)phenyl]arsonic acid CAS No. 5430-34-2](/img/structure/B14736467.png)
[4-(2-Hydroxyethoxy)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxyethoxy)phenyl]arsonic acid is an organoarsenic compound with the molecular formula C₈H₁₁AsO₅. It is known for its unique structure, which includes an arsonic acid group attached to a phenyl ring substituted with a hydroxyethoxy group. This compound has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)phenyl]arsonic acid typically involves the reaction of 4-hydroxyphenyl arsonic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxyphenyl arsonic acid and 2-chloroethanol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethoxy)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenite or arsine derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Arsonate derivatives.
Reduction: Arsenite or arsine derivatives.
Substitution: Various substituted phenyl arsonic acid derivatives.
Scientific Research Applications
[4-(2-Hydroxyethoxy)phenyl]arsonic acid has been explored for numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethoxy)phenyl]arsonic acid involves its interaction with molecular targets, such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. The hydroxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl arsonic acid
- 2-Chloroethanol
- 4-Acetamidophenol
Uniqueness
[4-(2-Hydroxyethoxy)phenyl]arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5430-34-2 |
|---|---|
Molecular Formula |
C8H11AsO5 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H11AsO5/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4,10H,5-6H2,(H2,11,12,13) |
InChI Key |
MKBZNZOIWFWGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCO)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
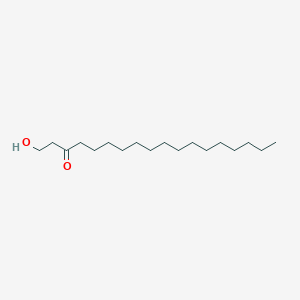
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
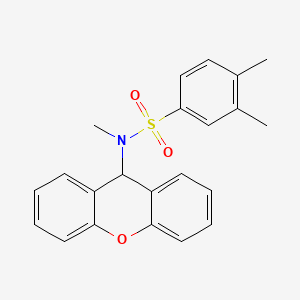
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)
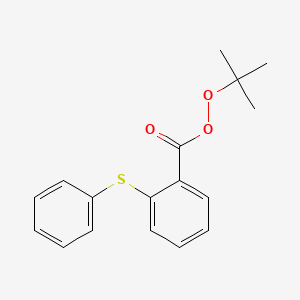
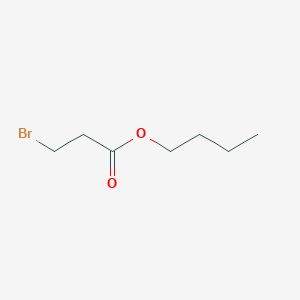
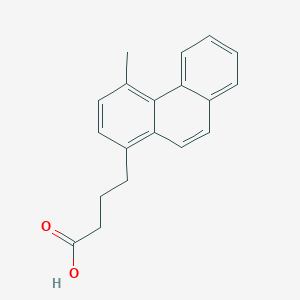
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)
